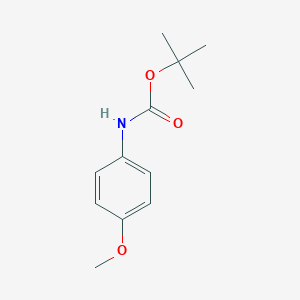

tert-Butyl (4-methoxyphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJDZTUATTYLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372420 | |

| Record name | tert-Butyl-4-methoxycarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-68-8 | |

| Record name | tert-Butyl-4-methoxycarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18437-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 4 Methoxyphenyl Carbamate and Derivatives

Classical and Contemporary Synthetic Routes

The protection of amines with the Boc group is a common transformation. rsc.org The synthesis of tert-Butyl (4-methoxyphenyl)carbamate and related N-Boc aromatic amines can be achieved through several efficient methods, ranging from classical base-catalyzed reactions to modern, environmentally benign catalyst-free approaches.

The most direct and common method for the synthesis of this compound involves the reaction of p-methoxyaniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Aromatic amines bearing electron-donating groups, such as the methoxy (B1213986) group in p-methoxyaniline, undergo N-tert-butyloxycarbonylation readily, often in shorter reaction times and with excellent yields compared to their electron-deficient counterparts. rsc.org

One specific protocol reports the achievement of a 100% yield for this reaction, resulting in a white solid with a melting point of 93-95 °C. rsc.org This high efficiency underscores the nucleophilicity of the amino group in p-methoxyaniline, which facilitates its attack on the electrophilic carbonyl carbon of Boc₂O. The reaction is frequently performed under catalyst-free conditions, contributing to its appeal in green chemistry. rsc.orgrsc.org

A significant advantage of using Boc₂O is the ability to achieve chemoselective N-protection in molecules containing other nucleophilic functional groups. Methodologies have been developed that allow for the selective N-tert-butyloxycarbonylation of amines in the presence of hydroxyl (-OH) or thiol (-SH) groups without requiring protection of these latter functionalities. acs.org For instance, the reaction of 2-aminophenol (B121084) with Boc₂O selectively yields the N-protected product without forming O-Boc derivatives or cyclized oxazolidinones. acs.orgorganic-chemistry.org

Catalyst-free systems, often utilizing green solvents like water or glycerol, have proven highly effective for chemoselective N-protection. rsc.orgacs.orgorganic-chemistry.org These methods are not only environmentally friendly but also prevent the formation of common side products such as isocyanates, ureas, or N,N-di-Boc derivatives. rsc.orgorganic-chemistry.org The selectivity in competitive reactions has also been demonstrated; for example, when a mixture of an aliphatic and an aromatic amine is treated with a limited amount of Boc₂O, the more nucleophilic aliphatic amine reacts preferentially. acs.org

| Substrate | Condition | Selectivity Feature | Reference |

|---|---|---|---|

| 2-Aminophenol | Catalyst-free, Water | N-protection without O-protection or oxazolidinone formation | acs.orgorganic-chemistry.org |

| Amino alcohols | Catalyst-free, Water | Selective N-protection over O-protection | acs.orgorganic-chemistry.org |

| Aniline (B41778) vs. Benzylamine | Catalyst-free, Water, 1 eq. Boc₂O | Preferential protection of the more basic aliphatic amine | acs.org |

The N-tert-butyloxycarbonylation protocol is broadly applicable to a wide range of substituted aromatic amines. While electron-rich anilines react readily, electron-deficient substrates may require catalysts or longer reaction times. rsc.orgsemanticscholar.org Various methods have been developed to accommodate this diversity, including the use of Lewis acid catalysts or performing reactions under solvent-free conditions. semanticscholar.orgderpharmachemica.com For instance, iron (III) triflate and sulfonic acid-functionalized montmorillonite (B579905) have been employed as efficient, reusable catalysts for the N-Boc protection of various amines, including aromatic ones, under solvent-free conditions. researchgate.net

For particularly unreactive or sterically hindered aryl amines where direct monoc-protection gives poor yields, a two-step procedure can be effective. This involves first introducing two Boc groups, followed by the selective removal of one to furnish the desired N-Boc protected amine. researchgate.net

| Amine Substrate | Reagent/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Aniline | Amberlite-IR 120 | Solvent-free | 99% | derpharmachemica.com |

| 4-Nitroaniline | Yttria-zirconia | Acetonitrile (B52724) (reflux) | Excellent | semanticscholar.org |

| Various Aromatic Amines | None | Glycerol | Excellent | rsc.org |

| Various Aromatic Amines | None | Water | Excellent | acs.orgorganic-chemistry.org |

Advanced Synthetic Transformations of the Carbamate (B1207046) Scaffold

Once formed, the N-Boc-carbamate group on an aromatic ring can be used to direct further synthetic transformations. Its ability to act as a directed metalation group (DMG) is particularly valuable for achieving regioselective functionalization of the aromatic ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective substitution of aromatic compounds. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group by a strong organolithium base. The N-Boc group is an effective DMG. acs.orgacs.org The heteroatoms (oxygen and nitrogen) of the carbamate group coordinate to the lithium atom of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium), positioning the base to abstract a proton from the adjacent ortho-carbon of the aromatic ring. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position. wikipedia.org

In the case of N-Boc protected anilines, the carbamate N-H proton is acidic and is abstracted first by the organolithium base. Using a sufficient excess of the base (typically three or more equivalents) leads to a second deprotonation event at the ortho-position of the aromatic ring, resulting in a dilithiated species. researchgate.netthieme-connect.com This double lithiation occurs on both the carbamate nitrogen and the carbon ortho to the carbamate group. researchgate.netthieme-connect.comthieme-connect.com

This dilithiated intermediate, generated in situ, can react with a variety of electrophiles to yield ortho-substituted N-Boc-anilines in high yields. researchgate.netthieme-connect.com This one-pot procedure provides a highly efficient route to complex aniline derivatives that would be difficult to access through classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.orgorganic-chemistry.org The reaction of the dilithium (B8592608) reagent with an electrophile results in substitution at the ortho-lithiated carbon, providing a powerful tool for molecular construction. researchgate.netresearchgate.net

Directed ortho-Metalation and Functionalization

Reactions with Electrophiles to Yield Substituted Products

The N-Boc group, in conjunction with the methoxy group, can direct the metalation of the aromatic ring. Specifically, the carbamate can act as a directed metalating group (DMG), facilitating the removal of a proton ortho to the methoxy group using a strong base like n-butyllithium (n-BuLi). This process creates a dilithiated intermediate that can react with various electrophiles to introduce substituents at the C3 position of the phenyl ring.

Studies on the closely related tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate show that treating the substrate with three mole equivalents of n-BuLi in anhydrous tetrahydrofuran (B95107) (THF) at temperatures between -20 to 0°C effectively generates the dilithium reagent. researchgate.netresearchgate.net This intermediate readily reacts with a range of electrophiles, leading to the formation of ortho-substituted products in high yields. researchgate.netresearchgate.net

The table below summarizes the outcomes of reacting the lithiated intermediate with different electrophiles.

Table 1: Reactions of Lithiated N-Boc-(4-methoxyphenyl) Derivatives with Electrophiles

| Electrophile | Reagent | Product | Yield (%) |

|---|---|---|---|

| Carbonyl compound | Benzophenone | 2-(Hydroxydiphenylmethyl) derivative | 89 |

| Alkyl halide | Methyl iodide | 2-Methyl derivative | 88 |

| Silyl (B83357) halide | Trimethylsilyl chloride | 2-(Trimethylsilyl) derivative | 90 |

| Disulfide | Dimethyl disulfide | 2-(Methylthio) derivative | 85 |

Side-Product Formation in Lithiation Reactions

While directed ortho-lithiation is a powerful tool for functionalization, it is not without potential side reactions. In the case of related urea (B33335) derivatives like N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea, lithiation can also occur on one of the N-methyl groups of the urea directing group. researchgate.netresearchgate.net This leads to the formation of a small amount of side-product where the electrophile adds to the methyl group instead of the aromatic ring. For this specific urea, these side-products were observed in yields ranging from 0-17%. researchgate.netresearchgate.net Although this compound lacks these N-methyl groups, this highlights the importance of the directing group's structure in controlling the regioselectivity of lithiation and minimizing side-product formation. Careful control of reaction conditions, such as temperature and the stoichiometry of the organolithium reagent, is crucial to maximize the yield of the desired ortho-substituted product. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions of N-Boc-Anilines

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org N-Boc-anilines, including this compound, can serve as important substrates in these transformations, particularly in C-N bond formation reactions like the Buchwald-Hartwig amination. acs.orgyoutube.com

In these reactions, an N-Boc-aniline can be coupled with an aryl halide or pseudohalide in the presence of a palladium catalyst and a suitable ligand. acs.org This methodology allows for the synthesis of complex diarylamines and other N-arylated structures that are prevalent in pharmaceuticals and materials science. acs.org The N-Boc group modulates the nucleophilicity of the aniline nitrogen and is stable under many coupling conditions, making it an effective protecting group for these transformations. acs.orgnih.gov The reaction typically proceeds via an oxidative addition, coordination of the amine, and reductive elimination cycle. youtube.com

Furthermore, N-Boc activated amides have been utilized in Suzuki cross-coupling reactions, demonstrating the versatility of the Boc group in activating otherwise inert amide bonds for C-N bond cleavage and subsequent C-C bond formation. researchgate.net

Lewis Base-Catalyzed Amino-Acylation via C-N Bond Cleavage

A novel synthetic strategy involves the Lewis base-catalyzed amino-acylation of arylallenes, which proceeds through the cleavage of an amide C-N bond. acs.orgpku.edu.cnacs.org While traditional methods often discard the amine moiety of amides, this approach incorporates both the acyl and amine fragments into the final product, enhancing atom economy. pku.edu.cnacs.org

In this process, a Lewis base catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), adds to an arylallene to form a zwitterionic intermediate. acs.org This intermediate then undergoes a nucleophilic addition to the carbonyl group of an amide-like structure, followed by the cleavage of the C-N bond. pku.edu.cnacs.org This unique transformation has been successfully applied to generate 2-methyl-3-aroylindoles, which are valuable structures in medicinal chemistry. acs.orgpku.edu.cn This method represents a unique example of Lewis base catalysis on weakly activated allenes and provides an efficient pathway for constructing complex heterocyclic systems by repurposing the components of a stable amide or carbamate bond. acs.orgacs.org The cleavage of C-N bonds in unstrained systems, traditionally a challenge, can also be enabled by a combination of Lewis acids and photoredox catalysis. nih.govnih.gov

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of substituted anilines is a key challenge in organic synthesis. researchgate.net For N-Boc protected anilines, modern catalytic methods have enabled highly site-selective C-H functionalization, bypassing the need for pre-functionalized starting materials. nih.gov

One prominent approach is the palladium-catalyzed, para-selective C-H olefination of aniline derivatives. nih.gov By employing a specific Pd/S,O-ligand catalytic system, functionalization occurs preferentially at the para-position of the aniline ring, even for substrates that are electronically biased toward ortho- or meta-substitution. nih.gov This method is operationally simple and proceeds under mild conditions. researchgate.net

Similarly, a Pd/S,O-ligand system has been developed for the para-selective C-H alkynylation of aniline derivatives. nih.gov This reaction is compatible with a wide array of substituted anilines, including those with both electron-donating and electron-withdrawing groups, and provides direct access to para-alkynylated aromatic amines. nih.gov Other approaches have utilized cooperative catalysis between a bismuth(III) salt and a Brønsted acid to achieve para-selective C-H functionalization with diazo compounds, furnishing triarylmethane products. rsc.org These methods provide powerful tools for the late-stage functionalization of complex aniline derivatives with high regiocontrol.

Enzymatic and Biocatalytic Synthesis of Chiral tert-Butyl Carbamates

Biocatalysis offers a highly selective and environmentally friendly approach to synthesizing chiral compounds, including enantiopure amines and their carbamate derivatives. nih.govmdpi.com A primary strategy for obtaining chiral carbamates is through the enzymatic kinetic resolution (EKR) of a racemic mixture. wikipedia.org

In a typical EKR, an enzyme, such as a lipase, selectively catalyzes a reaction on one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. wikipedia.orgmdpi.com For example, a racemic amine can be resolved through enzyme-catalyzed acylation using an acyl donor. The enzyme will selectively acylate one enantiomer to form the corresponding N-Boc-amide or carbamate, allowing for the separation of the acylated product from the unreacted amine enantiomer. wikipedia.org This technique has been widely applied on a commercial scale for the production of enantiopure amino acids. wikipedia.org

The table below illustrates the principle of enzymatic kinetic resolution for a generic racemic amine.

Table 2: Principle of Enzymatic Kinetic Resolution of a Racemic Amine

| Starting Material | Enzyme | Acyl Donor | Products | Outcome |

|---|---|---|---|---|

| Racemic Amine (R/S) | Lipase | Di-tert-butyl dicarbonate | (R)-tert-Butyl carbamate + (S)-Amine | Separation of enantiomers |

| Racemic Amine (R/S) | Acylase | Acyl Donor | (R)-Amide + (S)-Amine | Separation of enantiomers |

This approach is valuable for producing key chiral intermediates for pharmaceuticals, such as (S)-N-Boc-3-hydroxyadamantylglycine, an intermediate for the drug Saxagliptin. mdpi.com Furthermore, advances in biocatalysis have led to the development of promiscuous esterases that can directly synthesize carbamates in aqueous media from amines and carbonates, offering a green alternative to traditional chemical methods. nih.gov

Deprotection Strategies for the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under basic, nucleophilic, and hydrogenolysis conditions. total-synthesis.comsemanticscholar.org Its removal, or deprotection, is a common and critical step in multi-step synthesis. The most prevalent method for N-Boc deprotection is acidolysis. total-synthesis.comjk-sci.com

Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in organic solvents like ethyl acetate (B1210297) or dioxane are frequently employed. total-synthesis.comjk-sci.comrsc.org The mechanism involves protonation of the carbamate's carbonyl oxygen, which triggers the fragmentation of the Boc group into a stable tert-butyl cation and carbamic acid. total-synthesis.comjk-sci.com The carbamic acid subsequently decarboxylates to release the free amine and carbon dioxide gas. total-synthesis.com The tert-butyl cation can be scavenged to prevent side reactions, such as the alkylation of nucleophilic sites on the substrate. acsgcipr.org

While effective, strong acidic conditions can be incompatible with other acid-sensitive functional groups in the molecule. acsgcipr.org Consequently, a variety of milder or alternative deprotection methods have been developed. semanticscholar.orgrsc.org These include the use of aqueous phosphoric acid, silica (B1680970) gel, or catalytic amounts of iodine. rsc.org Thermal deprotection, performed in continuous flow without an acid catalyst, offers another alternative, sometimes allowing for the selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. nih.gov An eco-friendly approach involves using water at reflux temperatures under catalyst-free conditions to achieve clean and high-yielding deprotection. semanticscholar.org

The table below summarizes various conditions for N-Boc deprotection.

Table 3: Common Reagents and Conditions for N-Boc Deprotection

| Reagent(s) | Solvent(s) | Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | total-synthesis.comjk-sci.com |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | rsc.org |

| Oxalyl chloride | Methanol | Room Temperature | rsc.org |

| Aqueous Phosphoric acid | Tetrahydrofuran (THF) | Not specified | semanticscholar.org |

| None (Thermal) | Methanol, Trifluoroethanol | High Temperature (Flow) | nih.gov |

| None (Catalyst-free) | Water | Reflux (100°C) | semanticscholar.org |

| Iodine (catalytic) | Solvent-free | Not specified | rsc.org |

Acid-Catalyzed Deprotection Mechanisms

The acid-catalyzed cleavage of the Boc group is a common and effective method for deprotection. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl C-O bond. This process generates a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the free amine, carbon dioxide, and a tert-butyl cation. acsgcipr.org

The generated tert-butyl cation is a reactive intermediate that can lead to side reactions. It can either be trapped by a nucleophile or lose a proton to form isobutene. acsgcipr.org In the presence of nucleophilic sites on the substrate or product, such as thiols, guanidines, or electron-rich aromatic rings, undesired alkylation by the tert-butyl cation can occur. acsgcipr.org To mitigate these side reactions, "scavengers" like anisole (B1667542) or triethylsilane are often added to the reaction mixture to trap the cation. acs.org

Various acids can be employed for this deprotection, ranging from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to Lewis acids. nih.govresearchgate.net The choice of acid and reaction conditions can allow for selective deprotection. For instance, the Boc group is generally more sensitive to acid than other protecting groups like benzyl (B1604629) (Bn) or 9-fluorenylmethylmethoxycarbonyl (Fmoc), enabling orthogonal protection strategies. acsgcipr.orgorganic-chemistry.org Studies have shown that Boc carbamates can be cleaved in the presence of p-methoxybenzyl (PMB) esters using a stoichiometric amount of p-toluenesulfonic acid (TsOH). nih.gov

Kinetic studies have provided deeper insight into the mechanism, revealing that the cleavage of N-Boc groups can have a second-order dependence on the acid concentration, suggesting a more complex interaction than simple protonation and cleavage. acsgcipr.org

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 10-50% in Dichloromethane (DCM) | Highly effective but corrosive. Scavengers may be needed. nih.govresearchgate.net |

| Hydrochloric Acid (HCl) | In organic solvents like dioxane or methanol | Common and cost-effective. nih.govresearchgate.net |

| p-Toluenesulfonic Acid (TsOH) | Stoichiometric amounts | Allows for selectivity in the presence of other acid-labile groups. nih.gov |

Thermolytic Deprotection under Continuous Flow High-Temperature Conditions

An alternative to acid-catalyzed methods is the thermolytic deprotection of the Boc group. This approach avoids the use of acidic reagents and can simplify workup procedures, as the byproducts are volatile (isobutene and carbon dioxide). researchgate.net Performing this reaction under continuous flow conditions using high temperatures (120–300 °C) and pressures has emerged as a powerful technique. nih.govresearchgate.netnih.gov

Continuous flow processing enables the use of temperatures well above the boiling point of the solvent, significantly accelerating the reaction rate. nih.govresearchgate.net This method has been successfully applied to the deprotection of various N-Boc protected amines. nih.gov The process typically involves pumping a solution of the Boc-protected amine through a heated reactor coil for a specific residence time. researchgate.netnih.gov

The mechanism for thermal deprotection is believed to involve a concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation of the resulting carbamic acid. researchgate.net This reagent-free approach is considered a greener alternative as it often eliminates the need for catalysts and extensive purification steps. researchgate.net

Table 2: Representative Conditions for Continuous Flow Thermal Boc Deprotection

| Substrate Type | Temperature (°C) | Residence Time (min) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amphoteric Amino Acid Derivatives | 120-240 | 15-40 | Protic Solvents | Good to High | nih.govresearchgate.net |

| N-Boc Tryptamine | 250 | 10 | Acetonitrile/Acetone | 98 | nih.gov |

| Aryl N-Boc Amine | 170 | 90 | Methanol | 43 (Selective) | nih.gov |

Compatibility with Diverse Functional Groups during Deprotection

Under acidic conditions, selectivity can often be achieved. The Boc group can be removed without affecting more robust protecting groups like benzyl carbamates (Cbz) or benzyl ethers (Bn). nih.gov For example, selective cleavage of a PMB ester is possible in the presence of a tert-butyl ester using specific acidic conditions. nih.gov However, other acid-sensitive groups such as tert-butyl esters, acetonides, or silyl ethers (like TBDMS) may be cleaved simultaneously, depending on the strength of the acid and the reaction conditions. organic-chemistry.org

Thermolytic deprotection under continuous flow has been shown to be compatible with a wide array of functional groups. researchgate.net Studies have demonstrated that moieties such as esters, ethers, and even some other protecting groups can remain intact under high-temperature conditions. researchgate.netnih.gov However, the selectivity can be temperature-dependent. For instance, in molecules with both an aryl N-Boc and an alkyl N-Boc group, selective deprotection of the more labile aryl N-Boc group can be achieved at lower temperatures (e.g., 170 °C), while higher temperatures are required to cleave the alkyl N-Boc group. nih.gov

Computational and Kinetic Modeling of Deprotection Processes

To better understand and optimize deprotection reactions, computational modeling and kinetic studies have been employed. These investigations provide insights into reaction mechanisms, transition states, and the factors influencing reaction rates.

For acid-catalyzed deprotection, kinetic studies have confirmed that the reaction rate is dependent on the concentration of the acid, with evidence for a second-order dependence in some cases. acsgcipr.org This suggests that the acid plays a role beyond that of a simple catalyst, possibly involving the formation of a complex with the substrate.

In the realm of thermolytic deprotection, a combination of computational modeling, statistical analysis, and kinetic model fitting has been used to elucidate the mechanism. researchgate.net These studies support a process involving an initial, slow, concerted proton transfer that leads to the release of isobutylene, which is then followed by a fast decarboxylation step. A strong correlation has been identified between the electrophilicity of the N-Boc carbonyl group and the rate of the reaction, indicating that electronic effects within the substrate play a crucial role in its thermal lability. researchgate.net This predictive understanding allows for better selection of reaction conditions for the deprotection of complex molecules.

Reactivity and Mechanistic Investigations of Tert Butyl 4 Methoxyphenyl Carbamate

Reaction Mechanisms in Directed Metalation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this reaction, a directing metalating group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

The methoxy (B1213986) group of the methoxyphenyl moiety in tert-butyl (4-methoxyphenyl)carbamate can act as a directing metalating group in DoM. wikipedia.orgchemeurope.com The general mechanism involves the coordination of a Lewis acidic organolithium species, such as n-butyllithium, to the Lewis basic heteroatom of the DMG. wikipedia.orgchemeurope.com This coordination brings the strong base into proximity with the ortho-protons of the aromatic ring, leading to regioselective deprotonation and the formation of an aryllithium intermediate. wikipedia.orgchemeurope.comuwindsor.ca This intermediate can then react with various electrophiles to introduce a substituent exclusively at the ortho position. wikipedia.orgchemeurope.com The ability of different DMGs to direct lithiation has been established through competition experiments, with carbamates being among the strong directing groups. uwindsor.ca In the context of this compound, both the carbamate (B1207046) and the methoxy group can potentially direct metalation. However, lithiation of related substrates like N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate with n-BuLi results in substitution ortho to the methoxy group. researchgate.netresearchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of lithiation reactions. For instance, studies on the enantioselective lithiation of N-Boc-pyrrolidine in the presence of sparteine-like chiral diamines have been conducted at various theoretical levels, including B3P86/6-31G*. nih.govcapes.gov.br These studies have shown a good correlation between experimental results and computational predictions. nih.govcapes.gov.br The calculations can predict the sense of induction and identify the lowest energy transition states for proton transfer. nih.govcapes.gov.br For example, in the lithiation of N-Boc-pyrrolidine with an isopropyllithium/diamine complex, the activation energies (ΔH‡ and ΔG‡) for proton transfer have been calculated. nih.govcapes.gov.br Such computational approaches could be applied to understand the lithiation pathways of this compound, providing insights into the energetics of competing reaction pathways and the structures of key intermediates and transition states.

Mechanistic Aspects of C-N Bond Cleavage in N-Boc Anilines

The cleavage of the aryl C-N bond in N-Boc anilines is a challenging but valuable transformation that allows for the use of anilines as synthetic building blocks.

A nickel-catalyzed Kumada coupling reaction has been developed for aniline (B41778) derivatives, enabling the selective cleavage of aryl C-N bonds under mild conditions without the need for an ortho-directing group. acs.orgnih.gov In this reaction, Boc-protected aromatic amines, such as this compound, can react with aryl Grignard reagents to form unsymmetrical biaryls. sci-hub.sefigshare.com Mechanistic studies, supported by DFT calculations, have revealed that the nickel-mediated C-N bond cleavage is the rate-limiting step in this catalytic cycle. acs.orgnih.gov The Boc group enhances the reactivity of the aromatic amine, facilitating this transformation. sci-hub.se

The proposed catalytic cycle for this reaction is depicted below:

| Step | Description |

| I | Oxidative addition of the aryl C-N bond to a Ni(0) complex to form a Ni(II) intermediate. |

| II | Transmetalation with the Grignard reagent, replacing the amino group with the aryl group from the Grignard reagent. |

| III | Reductive elimination from the resulting diarylnickel(II) complex to afford the biaryl product and regenerate the Ni(0) catalyst. |

This table is based on the general mechanism of Kumada coupling and the findings from the cited literature.

Lewis bases can catalyze the cleavage of C-N bonds in various contexts. For instance, the cleavage of carbamates to amines can be achieved using tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org The proposed mechanism involves a nucleophilic attack by the fluoride anion on the carbonyl group of the carbamate, leading to the formation of a tetrahedral intermediate. organic-chemistry.org In other systems, Lewis base catalysis has been employed for the amino-acylation of arylallenes via C-N bond cleavage of amides. pku.edu.cn Mechanistic studies in this context have shown that the nucleophilic addition of the Lewis base catalyst to the substrate is often the rate-limiting step. pku.edu.cn While not specifically focused on this compound, these studies provide a basis for understanding how Lewis bases could facilitate the C-N bond cleavage in this compound.

Computational Chemistry and Theoretical Studies

Computational chemistry plays a crucial role in understanding the reactivity and reaction mechanisms of this compound. As mentioned, DFT calculations have been pivotal in elucidating the mechanistic details of the nickel-catalyzed Kumada coupling of Boc-activated anilines. acs.orgnih.gov These studies have helped to identify the rate-limiting step and to understand the role of the Boc activating group. acs.orgnih.govsci-hub.se

Similarly, computational methods have been applied to study lithiation reactions. nih.govcapes.gov.br The table below summarizes the calculated activation energies for the proton transfer step in the enantioselective lithiation of N-Boc-pyrrolidine with different diamine ligands.

| Ligand | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| N-Me-substituted diamine | 11.1 | 11.5 |

| N-(i)Pr-substituted diamine | 11.7 | 11.8 |

Data from computational studies at the B3P86/6-31G level.* nih.govcapes.gov.br

These theoretical investigations provide valuable, atomistic-level insights into the reaction pathways, complementing experimental observations and guiding the design of new synthetic methodologies.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate complex reaction mechanisms, predict the geometry of molecules, and determine the energies of reactants, products, and intermediates.

In the context of carbamates, DFT calculations are instrumental in mapping out reaction pathways. For instance, in reactions such as directed ortho-lithiation, a process documented for structurally similar carbamates like tert-butyl (2-(4-methoxyphenyl)ethyl)carbamate, DFT can model the step-by-step progression of the reaction. researchgate.netresearchgate.net This involves the initial deprotonation at the nitrogen atom, followed by lithiation at the aromatic ring ortho to the directing carbamate group, leading to the formation of a dilithium (B8592608) intermediate. researchgate.netresearchgate.net Computational models can calculate the energies of these intermediates, confirming their stability and role in the reaction sequence.

Similarly, for palladium-catalyzed cross-coupling reactions, like the Suzuki coupling used to synthesize derivatives, DFT studies can clarify the catalytic cycle. mdpi.comresearchgate.net These calculations can model the key steps: oxidative addition, transmetalation, and reductive elimination, providing energetic data for each transition state and intermediate involving the palladium catalyst. mdpi.com Computational studies on related biphenyl (B1667301) compounds have utilized DFT to optimize molecular geometries and understand electronic properties, which are foundational for predicting reactivity. rasayanjournal.co.ineurjchem.com

A typical output from these calculations includes optimized molecular geometries, energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps, which visually represent chemically active sites. rasayanjournal.co.inresearchgate.net

Table 1: Theoretical Investigation of Reaction Intermediates

| Reaction Type | Key Intermediate | Computational Method | Investigated Properties |

|---|---|---|---|

| Directed Lithiation | Dilithium Species | DFT | Geometry, Stability, Electronic Structure |

Investigation of Non-Covalent Interactions in Catalytic Reactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in catalysis. nih.gov They play a significant role in stabilizing transition states and controlling the orientation of substrates within a catalyst's active site, thereby influencing both reactivity and selectivity. nih.gov

While specific studies on this compound are not prevalent, the principles can be understood from broader research. In catalytic systems, non-covalent interactions between the substrate, catalyst, and surrounding solvent molecules can lower the activation energy of a reaction. nih.gov For example, in enzyme-catalyzed reactions, hydrogen bonding networks are fundamental to achieving high levels of control. nih.gov

Hirshfeld surface analysis, a computational tool often used in conjunction with DFT, is employed to visualize and quantify intermolecular interactions in crystal structures. rasayanjournal.co.ineurjchem.com This analysis can reveal the percentage contribution of different types of non-covalent contacts (e.g., H···H, C-H···O, C-H···π), offering insights into how molecules pack and interact in the solid state, which can be extrapolated to understand interactions in solution. rasayanjournal.co.in For related sulfonamide derivatives, C-H···O and N-H···O interactions have been shown to be significant in stabilizing the crystal lattice. mdpi.com

Regioselectivity and Stereoselectivity Predictions and Analysis

Computational chemistry is a powerful tool for predicting and explaining the selectivity of chemical reactions. Regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the preferential formation of one stereoisomer) are governed by subtle differences in the activation energies of competing reaction pathways.

A prime example of regioselectivity is observed in the directed lithiation of carbamate-protected phenylethylamines. researchgate.net The carbamate group directs the lithiation to the ortho position on the phenyl ring. DFT calculations can rationalize this by comparing the stability of potential lithiated intermediates (ortho, meta, para). The ortho-lithiated species is often stabilized through coordination with the carbamate's carbonyl oxygen, lowering its energy relative to other isomers. Studies on N'-(2-(4-methoxyphenyl)ethyl)-N,N-dimethylurea and tert-butyl (2-(4-methoxyphenyl)ethyl)carbamate show that reaction with n-BuLi and various electrophiles yields ortho-substituted products in high yields. researchgate.netresearchgate.net

Table 2: Regioselectivity in the Lithiation of a tert-Butyl carbamate derivative

| Substrate | Reagent | Electrophile | Product | Selectivity |

|---|---|---|---|---|

| tert-Butyl (2-(4-methoxyphenyl)ethyl)carbamate | n-BuLi | Various | 2-substituted-4-methoxyphenyl derivative | High ortho-selectivity |

Data derived from studies on structurally similar compounds. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory can also be used to analyze and predict reaction sites. pku.edu.cn By examining the coefficients of the HOMO (Highest Occupied Molecular Orbital) of the nucleophile and the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, chemists can predict which atoms are most likely to interact. pku.edu.cn

Transition State Analysis and Activation Energy Calculations

Transition state theory explains reaction rates by examining the properties of the "activated complex" or transition state—the highest energy point along a reaction coordinate. wikipedia.org DFT calculations are extensively used to locate these transition states and compute their energies. The difference in energy between the reactants and the transition state is the activation energy (Ea or ΔG‡), which is the primary determinant of the reaction rate. wikipedia.org

For a given reaction of this compound, computational chemists can model several possible mechanisms (e.g., concerted vs. stepwise). pku.edu.cn By calculating the activation energy for each path, they can determine the most likely route. The pathway with the lowest activation energy will be the kinetically favored one. mdpi.compku.edu.cn

For example, in a cycloaddition reaction, a concerted pathway would involve a single transition state, while a stepwise pathway would proceed through an intermediate and involve two separate transition states. pku.edu.cn Calculating the activation free energies for each step allows for a direct comparison. pku.edu.cn A hydrogen bond at the transition state can lower the enthalpy of activation but may raise the free energy of activation due to entropic effects. rsc.org These calculations provide a quantitative basis for understanding why certain reactions are fast while others are slow, and why specific products are formed preferentially.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-Butyllithium (n-BuLi) |

| tert-Butyl (2-(4-methoxyphenyl)ethyl)carbamate |

| N'-(2-(4-methoxyphenyl)ethyl)-N,N-dimethylurea |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Block for Complex Molecular Architectures

The strategic importance of tert-butyl carbamates, particularly those containing the 4-methoxyphenyl (B3050149) group, lies in their ability to serve as stable, yet readily modifiable, scaffolds. The Boc group provides robust protection for the amine functionality, allowing for selective reactions at other sites within a molecule, a critical requirement in multi-step syntheses. nih.govorgsyn.org

Precursor in the Synthesis of Biologically Active Compounds

The utility of this carbamate (B1207046) structure is prominently featured in the synthesis of various biologically active compounds. Researchers have synthesized novel series of tert-butyl 2-(substituted benzamido) phenylcarbamate analogues that have demonstrated significant anti-inflammatory properties. nih.govnih.govresearchgate.netscispace.com In preclinical studies, specific derivatives exhibited anti-inflammatory activity comparable to the standard drug indomethacin, highlighting the therapeutic potential of molecules built upon this carbamate core. nih.govnih.govresearchgate.net

Intermediate in Pharmaceutical Development

In the realm of pharmaceutical development, derivatives of tert-butyl (4-methoxyphenyl)carbamate act as crucial intermediates for synthesizing targeted therapies. chemimpex.com A significant example is its role in the creation of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer. atlantis-press.comatlantis-press.comresearchgate.net The compound tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate serves as a key intermediate in a rapid and efficient synthetic route to this life-saving drug. atlantis-press.comatlantis-press.comresearchgate.net Similarly, a related structure, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, a drug used to treat medullary thyroid cancer. researchgate.net

| Pharmaceutical Intermediate | Final Drug Product | Therapeutic Area | Reference |

|---|---|---|---|

| tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate | Omisertinib (AZD9291) | Non-Small Cell Lung Cancer | atlantis-press.comatlantis-press.comresearchgate.net |

| tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Vandetanib | Medullary Thyroid Cancer | researchgate.net |

| tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives | Investigational Anti-inflammatory Agents | Inflammation | nih.govresearchgate.netscispace.com |

Synthesis of Phosphine-Based Ligands and Catalysts

The versatility of the tert-butyl carbamate structure extends to the field of catalysis. Specifically, the related compound tert-Butyl [bis(4-methoxyphenyl)phosphinyloxy]carbamate is a valuable precursor for developing phosphine-based ligands and catalysts. chemimpex.comcymitquimica.com The unique phosphinyloxy group in this molecule enhances reactivity, making it an excellent candidate for creating novel catalytic systems. chemimpex.com Phosphines are a critical class of ligands in metal-catalyzed reactions, and the ability to synthesize functionalized phosphines from accessible carbamate precursors is a significant advancement in the field. beilstein-journals.org

Facilitation of Diverse Chemical Reactions for Complex Molecule Synthesis

Compounds featuring the tert-butyl carbamate moiety are instrumental in facilitating a wide range of chemical reactions. The Boc protecting group is stable under many reaction conditions but can be easily removed with acid, a feature that chemists exploit in complex syntheses. orgsyn.org This class of compounds has been successfully employed in powerful carbon-carbon bond-forming reactions, including the Suzuki-Miyaura cross-coupling and the Mannich reaction. orgsyn.orgnih.govnih.gov In Suzuki-Miyaura reactions, aryl carbamates can serve as effective coupling partners, providing a pathway to biaryl compounds, which are common structures in pharmaceuticals. nih.govnih.govmdpi.com

Synthesis of Substituted Hydrazines and Carbamoyl Azides

The core structure of tert-butyl carbamate is closely related to tert-butyl carbazate (B1233558) (N-Boc-hydrazine), a foundational reagent for the synthesis of substituted hydrazines. semanticscholar.orgajgreenchem.com This reagent allows for the controlled, stepwise introduction of substituents onto the hydrazine (B178648) nitrogen atoms. semanticscholar.org An efficient, solvent-free method involves reacting a hydrazine derivative with molten di-(tert-butyl)dicarbonate to yield the Boc-protected hydrazine. semanticscholar.org Furthermore, tert-butyl carbazate can be converted into tert-butyl azidoformate, a reagent used in Curtius rearrangements to produce carbamates, demonstrating the interconnectedness of these synthetic pathways. organic-chemistry.org

Synthesis of Pyrazole (B372694) Derivatives

The pyrazole ring is a privileged scaffold in medicinal chemistry, and tert-butyl carbamate derivatives are key players in its synthesis. The Boc group serves as an effective protecting group for amines during the construction of the pyrazole ring system. rsc.org For instance, compounds like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are used as reagents to introduce a guanidinyl group, which is a precursor for forming more complex heterocyclic systems. nih.govacs.org The use of Boc-protected hydrazines in condensation reactions with 1,3-dicarbonyl compounds is a common and effective strategy for creating highly functionalized pyrazole derivatives, which can then be elaborated into potential drug candidates. organic-chemistry.orgorgsyn.org

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| tert-Butyl (S)-(1-(1H-pyrazol-3-yl)ethyl)carbamate | 2883044-48-0 | C10H17N3O2 |

| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | 152120-54-2 | C14H22N4O4 |

Role in Drug Discovery and Development

The this compound scaffold serves as a foundational structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its constituent parts—the tert-butoxycarbonyl (Boc) protected amine and the methoxy-substituted phenyl ring—play crucial roles in modifying a compound's biological activity, stability, and pharmacokinetic properties.

Potential as a Lead Compound in Drug Discovery

While this compound itself is primarily a building block, its core structure is integral to molecules that have been identified as promising lead compounds. A lead compound is a chemical starting point for the design and optimization of a drug. The combination of the carbamate linkage and the substituted aromatic ring provides a framework that can be systematically modified to enhance binding affinity to biological targets. For instance, derivatives of this basic structure have been investigated as inhibitors for enzymes crucial to viral replication, demonstrating the potential of this chemical motif in generating new drug candidates.

Derivatization for Exploring Biological Target Interactions

The true utility of the this compound structure lies in its capacity for derivatization. The Boc-protected amine allows for controlled reactions in multi-step syntheses. This protecting group can be selectively removed under specific conditions to reveal the amine, which can then be coupled with other molecules to build more complex structures. This strategy is fundamental in exploring structure-activity relationships (SAR), where different chemical groups are systematically added to a core scaffold to map its interaction with a biological target, such as an enzyme's active site.

A key example of this is in palladium-catalyzed cross-coupling reactions. Boc-protected aryl compounds, like this compound, can undergo reactions such as the Suzuki coupling. In this process, the carbamate-protected aniline (B41778) structure is coupled with other molecules, like boronic acids, to create larger, more complex derivatives. mdpi.com This method was used to synthesize novel triarylamino derivatives, which are of great interest as building blocks for new materials. mdpi.com The Boc group is stable during the coupling reaction and can be removed later to yield the final product. mdpi.com

Enhancement of Solubility and Bioavailability through Methoxy (B1213986) Functionality

The methoxy group (-OCH3) on the phenyl ring significantly influences the molecule's physicochemical properties. As an electron-donating group, it can alter the electronic environment of the aromatic ring, which may affect how the molecule binds to a target protein. Furthermore, the methoxy group can enhance metabolic stability and improve a molecule's solubility profile. The tert-butyl group of the Boc protector also contributes to solubility in various organic solvents, a crucial property for compounds used in high-throughput screening processes during drug discovery. Improved solubility and metabolic stability are key factors in enhancing a drug's oral bioavailability, allowing it to be effectively absorbed and utilized by the body.

Inhibition of SARS-CoV 3CL Protease

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is an enzyme essential for the replication of coronaviruses, including SARS-CoV. chemicalbook.comthermofisher.com Its critical role in processing viral polyproteins makes it a prime target for antiviral drug development. chemicalbook.comthermofisher.com Research into inhibitors of this enzyme has explored various chemical scaffolds, including derivatives containing the 4-methoxyphenyl moiety.

In a study focused on developing dipeptide-type inhibitors for SARS-CoV 3CLpro, a derivative incorporating a 4-methoxyphenylacetyl group showed potent inhibitory activity. chemicalbook.com This highlights the favorable interaction of the methoxyphenyl group within the enzyme's binding pockets. The study synthesized a series of inhibitors and measured their activity against the protease, revealing that specific substitutions on the phenyl ring were critical for potency.

| Compound | Key Structural Moiety | Inhibitory Constant (Kᵢ) in µM | Reference |

|---|---|---|---|

| 26b | 4-methoxyphenylacetyl | Potent (specific value not stated) | chemicalbook.com |

| 26e | cinnamoyl | 0.69 | chemicalbook.com |

| 26f | 4-methoxycinnamoyl | 0.70 | chemicalbook.com |

| 26m | N-(3-methoxyphenyl)glycine | 0.39 | chemicalbook.com |

| 26n | (Not specified) | 0.33 | chemicalbook.com |

The data indicates that compounds 26m and 26n, which also feature methoxy-substituted phenyl rings, were among the most effective inhibitors in the series, with Kᵢ values of 0.39 µM and 0.33 µM, respectively. chemicalbook.com These findings underscore the importance of the methoxyphenyl group as a valuable component in the design of potent noncovalent inhibitors for SARS-CoV 3CLpro. chemicalbook.com

Synthesis of Chiral Organotellurium Compounds with Antioxidant Activity

The tert-Butyl carbamate (N-Boc) protecting group is instrumental in the synthesis of novel chiral organotellurium compounds that exhibit significant antioxidant properties. Researchers have reported the synthesis of a series of chiral peptides containing a 4-methoxyphenyltelluro group, starting from N-Boc protected L-amino acids. acs.org These compounds were synthesized in high yields through a coupling reaction between the N-Boc L-amino acids and 2-(4-methoxyphenyltelluro) ethylamine. acs.org

The antioxidant capacity of these synthesized organotellurium compounds was evaluated in vitro against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. acs.org The results demonstrated that all the synthesized chiral peptides showed significant antioxidant activity, in some cases comparable to or better than the standard reference compound, 2,6-di-tert-butyl-4-methylphenol (BHT). acs.org

| Compound | Amino Acid Side Group (R) | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 4a | -H (Glycine) | 15.21 | acs.org |

| 4b | -CH₃ (Alanine) | 14.36 | acs.org |

| 4c | -CH(CH₃)₂ (Valine) | 13.89 | acs.org |

| 4d | -CH₂CH(CH₃)₂ (Leucine) | 13.11 | acs.org |

| 4e | -CH(CH₃)CH₂CH₃ (Isoleucine) | 12.78 | acs.org |

| 4f | -C(CH₃)₃ (tert-Leucine) | 12.03 | acs.org |

| 4g | -CH₂Ph (Phenylalanine) | 11.45 | acs.org |

| BHT (Standard) | N/A | 12.65 | acs.org |

The IC₅₀ value represents the concentration required to inhibit 50% of the DPPH radicals. The data shows a trend where increasing the bulk of the amino acid side group generally improves antioxidant activity, with the compound derived from phenylalanine (4g) being the most potent. acs.org This research demonstrates how the N-Boc protected structure serves as a critical intermediate for creating complex molecules with significant biological activity. acs.org

Applications in Material Science and Catalysis

The tert-Butyl carbamate functional group is a cornerstone in modern synthetic chemistry, extending its utility beyond pharmaceuticals into material science and catalysis. The Boc group serves as an excellent protecting group for amines, enabling complex molecular architectures to be built.

In the realm of material science, derivatives of Boc-protected anilines are used as building blocks for organic electronic materials. For example, tert-Butyl bis(4-bromophenyl)carbamate was used in a Suzuki cross-coupling reaction with (4-(hexyloxy)phenyl)boronic acid to synthesize new donor building blocks for organic photovoltaic materials. mdpi.com This highlights how the Boc-protected core can be elaborated into larger, conjugated systems suitable for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.com While a more complex derivative, tert-Butyl [bis(4-methoxyphenyl)phosphinyloxy]carbamate, has been noted for its use in developing advanced polymers and coatings to improve durability. chemimpex.com

In catalysis, Boc-protected anilines like this compound are valuable intermediates. The palladium-catalyzed cross-coupling of tert-butyl carbamate with various aryl halides is a well-established method for synthesizing N-Boc-protected anilines. chemicalbook.comacs.org These protected anilines can then participate in further catalytic reactions to build more complex molecules, with the Boc group being removed in a final step. This strategy is crucial in multi-step syntheses where the reactivity of the amine must be temporarily masked.

Role as a Catalyst in Chemical Reactions

Based on the available search results, there is no specific information or research that identifies this compound as a catalyst in chemical reactions. While the broader class of carbamates and their derivatives can be involved in various synthetic transformations, often as protecting groups or reactants in catalyzed reactions, a direct catalytic role for this compound is not documented in the provided sources. For instance, palladium-catalyzed reactions are mentioned for the synthesis of N-Boc-protected anilines using tert-butyl carbamate, but in this context, the carbamate is a reactant, not the catalyst. acs.org

The search results did indicate that a related but distinct compound, tert-Butyl [bis(4-methoxyphenyl)phosphinyloxy]carbamate, is considered for its role in catalysis, particularly in facilitating faster and more efficient chemical processes. chemimpex.com However, this information is not applicable to this compound.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of tert-Butyl (4-methoxyphenyl)carbamate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural confirmation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons, the methoxy (B1213986) group, the amine proton, and the tert-butyl group are clearly distinguishable. sielc.comrsc.org For example, a study reported the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, showing characteristic chemical shifts (δ) in parts per million (ppm). sielc.com The aromatic protons on the phenyl ring appear as two distinct doublets, a result of their ortho and meta positions relative to the methoxy group. sielc.com The nine equivalent protons of the tert-butyl group produce a sharp singlet, while the three protons of the methoxy group also appear as a singlet. sielc.com

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for each unique carbon atom in the molecule. The spectrum reveals signals for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, the quaternary and methyl carbons of the tert-butyl group, and the methoxy carbon. sielc.comrsc.org A reported ¹³C NMR spectrum in CDCl₃ at 101 MHz showed distinct peaks for all 12 carbon atoms in the structure. rsc.org The chemical shifts provide conclusive evidence of the compound's carbon skeleton. sielc.comrsc.org

2D NMR: While specific 2D NMR studies such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for this compound are not detailed in the reviewed literature, these techniques are routinely applied in structural elucidation. COSY experiments would confirm the coupling between adjacent aromatic protons, while HSQC would correlate each proton signal with its directly attached carbon atom, further cementing the structural assignment derived from 1D NMR data.

Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃

| Technique | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | H-Ar | 7.26 | Doublet | 8 | 2H, Aromatic protons ortho to carbamate |

| ¹H NMR | H-Ar | 6.82 | Doublet | 8 | 2H, Aromatic protons meta to carbamate |

| ¹H NMR | N-H | 6.44 | Broad Singlet | - | 1H, Amine proton |

| ¹H NMR | O-CH₃ | 3.77 | Singlet | - | 3H, Methoxy group protons |

| ¹H NMR | C(CH₃)₃ | 1.50 | Singlet | - | 9H, tert-Butyl group protons |

| ¹³C NMR | C=O | 153.17 | - | - | Carbonyl carbon |

| ¹³C NMR | C-Ar | 155.71 | - | - | Aromatic carbon attached to OCH₃ |

| ¹³C NMR | C-Ar | 131.45 | - | - | Aromatic carbon attached to NH |

| ¹³C NMR | C-Ar | 120.63 | - | - | Aromatic carbons ortho to carbamate |

| ¹³C NMR | C-Ar | 114.21 | - | - | Aromatic carbons meta to carbamate |

| ¹³C NMR | C (CH₃)₃ | 80.25 | - | - | Quaternary carbon of tert-butyl group |

| ¹³C NMR | O-C H₃ | 55.52 | - | - | Methoxy carbon |

| ¹³C NMR | C(C H₃)₃ | 28.38 | - | - | Methyl carbons of tert-butyl group |

Data sourced from multiple references. sielc.comrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. For this compound, the key functional groups—the N-H bond, the C=O (carbonyl) group of the carbamate, the C-O bonds, and the aromatic ring—exhibit characteristic absorption bands.

While a complete, assigned spectrum for this compound was not available in the surveyed literature, data for the closely related compound 4-methoxyphenyl (B3050149) carbamate provides representative values for the shared functional groups. rsc.org The primary difference, the tert-butyl group, would mainly introduce absorptions in the C-H stretching and bending regions. The crucial carbamate and methoxyphenyl vibrations are expected to be very similar. Key absorptions include a distinct N-H stretching band, a strong carbonyl (C=O) stretching absorption, and bands corresponding to C-O stretching and N-H bending. rsc.org

Interactive Data Table: Representative FTIR Data for Key Functional Groups

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amine | ~3396 | Medium-Strong |

| C=O Stretch | Carbonyl (Carbamate) | ~1733 | Strong |

| N-H Bend | Amine | ~1610 | Medium |

| C-N Stretch | Carbamate | ~1365 | Medium |

| C-O Stretch (Aromatic Ether) | Ar-O-CH₃ | ~1216 | Strong |

| C-O Stretch (Ester) | O-C=O | ~1043 | Strong |

Data based on the closely related compound 4-methoxyphenyl carbamate. rsc.org

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Mass Spectrometry (MS): When coupled with Gas Chromatography (GC-MS), electron ionization (EI) is often used. The resulting mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, although it may be weak. The fragmentation pattern is key for identification, with characteristic fragments arising from the loss of the tert-butyl group or other parts of the molecule. The NIST Mass Spectrometry Data Center reports major fragments at m/z values of 167, 108, and 188.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more polar or thermally sensitive compounds, LC-MS is the preferred method. Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. ESI-MS analysis, typically performed in positive ion mode, would be expected to show a prominent protonated molecular ion [M+H]⁺. Studies on related, more complex carbamates have successfully used ESI-MS for structural confirmation, indicating its suitability for this class of compounds. researchgate.net

Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, tandem mass spectrometry (LC-MS/MS) is used. This technique involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation to generate specific product ions. Monitoring these specific precursor-to-product ion transitions in a QTRAP system or triple quadrupole mass spectrometer allows for precise quantification even in complex matrices.

Interactive Data Table: Mass Spectrometry Data

| Technique | Ionization | Parameter | Value (m/z) | Interpretation |

| MS | Electron Ionization (EI) | Major Fragment | 167 | Fragment Ion |

| MS | Electron Ionization (EI) | Major Fragment | 108 | Fragment Ion |

| MS | Electron Ionization (EI) | Major Fragment | 188 | Fragment Ion |

| LC-MS | Electrospray (ESI) | Expected Ion | [M+H]⁺ | Protonated Molecule |

| LC-MS | Electrospray (ESI) | Expected Ion | [M+Na]⁺ | Sodiated Adduct |

Chromatographic and Separation Techniques

Chromatographic methods are employed to separate this compound from impurities or other components in a mixture, enabling its quantification and isolation.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of carbamates. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for a molecule with the polarity of this compound. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

While specific HPLC methods for this compound are not widely published, methods for analogous compounds provide a strong basis for analysis. For instance, a method for the closely related tert-Butyl carbamate utilizes a Newcrom R1 (a reverse-phase column) with a mobile phase of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com The separation of various carbamate pesticides is often achieved using specialized columns, such as the Acclaim Carbamate column, with methanol/water or acetonitrile/methanol/water gradients. thermofisher.com Detection is typically performed using a UV detector, as the aromatic ring in this compound absorbs UV light.

Gas Chromatography (GC) is another separation technique that can be used for volatile and thermally stable compounds. The existence of GC-MS data confirms that this compound has sufficient volatility and stability for GC analysis. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a long, thin column.

However, a significant limitation for the GC analysis of many carbamates is their potential for thermal degradation in the hot injector port. thermofisher.com This can lead to poor reproducibility and inaccurate quantification. Therefore, method development for GC analysis of this compound would require careful optimization of the injector temperature and potentially the use of derivatization techniques to enhance thermal stability, though its successful analysis by GC-MS suggests it is feasible under appropriate conditions.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of tert-Butyl (4-methoxyphenyl)carbamate and related N-Boc protected anilines has traditionally relied on the reaction between an amine and di-tert-butyl dicarbonate (B1257347) (Boc₂O). While effective, future research is intensely focused on discovering novel synthetic pathways and catalytic systems that offer improved yields, enhanced selectivity, and milder reaction conditions.

A significant area of exploration is the development of advanced catalytic systems. While catalysts such as iodine and various Lewis acids have been employed, the focus is shifting towards more sophisticated and reusable catalysts. organic-chemistry.org Heterogeneous catalysts, for instance, offer the advantage of easy separation from the reaction mixture, contributing to more sustainable processes. The development of novel palladium-based catalysts is also a promising avenue, particularly for subsequent cross-coupling reactions where the carbamate (B1207046) group acts as a directing or functional group. Research into transition-metal-catalyzed C-N bond formation continues to be a fertile ground for discovering new methods applicable to carbamate synthesis. researchgate.net The goal is to identify catalysts that are not only highly active and selective but also cost-effective and environmentally benign, reducing the reliance on expensive or toxic reagents.

| Catalyst Type | Research Focus | Potential Advantages |

| Heterogeneous Catalysts | Development of solid-supported catalysts (e.g., polymers, silica (B1680970), zeolites). | Easy separation and recyclability, reduced waste, improved process efficiency. |

| Transition-Metal Catalysts | Exploration of novel palladium, copper, and nickel complexes. | High efficiency in C-N bond formation, potential for asymmetric synthesis, broad substrate scope. |

| Organocatalysts | Design of small organic molecules to catalyze the Boc-protection reaction. | Metal-free, lower toxicity, often milder reaction conditions. |

| Biocatalysts | Investigation of enzymes for selective N-protection. | High selectivity (chemo-, regio-, and enantioselectivity), environmentally friendly conditions. |

Deepening Mechanistic Understanding through Advanced Computational Modeling

A deeper, fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for rational design and optimization. Advanced computational modeling has emerged as a powerful tool to achieve this, providing insights that are often inaccessible through experimental methods alone.

Future research will increasingly leverage high-level quantum chemical calculations, such as Density Functional Theory (DFT), to map out detailed reaction pathways. mdpi.com These models can elucidate the structures of transition states, calculate activation energies, and explain the role of catalysts in lowering reaction barriers. For instance, computational studies can reveal how a catalyst interacts with the reactants at a molecular level, guiding the design of more effective catalysts. mdpi.com

Furthermore, computational modeling is being used to understand the kinetics and thermodynamics of both the protection and deprotection of the N-Boc group. acs.orgresearchgate.netacs.org By simulating reaction dynamics, researchers can predict how factors like solvent, temperature, and substituent effects influence reaction rates and outcomes. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze subtle intramolecular interactions that affect the conformation and stability of the carbamate. uva.es This detailed mechanistic knowledge is invaluable for optimizing existing synthetic protocols and inventing new, more efficient transformations.

Expansion of Applications in Targeted Drug Delivery and Theranostics

While this compound is primarily an intermediate, its structural motifs—the carbamate linkage and the Boc-protected amine—are of significant interest in medicinal chemistry and pharmacology. nih.govacs.org A major future direction is the expansion of its applications, or the applications of its derivatives, in advanced biomedical fields like targeted drug delivery and theranostics.

The carbamate bond's stability can be tuned, making it a candidate for use as a cleavable linker in prodrugs or drug delivery systems. Future research could focus on designing derivatives of this compound that can be incorporated into larger systems, such as functionalized nanoparticles, liposomes, or polymer-drug conjugates. mdpi.comnih.gov These systems could be engineered to release a therapeutic agent under specific physiological conditions, such as the lower pH environment of a tumor, thereby increasing treatment efficacy and reducing side effects.

Moreover, the Boc-protecting group is fundamental in the synthesis of peptides and peptidomimetics, which are used in a variety of therapeutic areas, including oncology and infectious diseases. By enabling the precise assembly of amino acid building blocks, intermediates like this compound are indirectly crucial to the development of novel peptide-based drugs. The field of theranostics, which combines therapy and diagnostics, could also benefit. Carbamate-based structures could be integrated into molecules that carry both a therapeutic payload and an imaging agent, allowing for simultaneous treatment and real-time monitoring of its effect.

| Application Area | Research Direction | Potential Impact |

| Targeted Drug Delivery | Incorporating carbamate linkers into nanoparticle or polymer-based systems. | Enhanced drug delivery to specific sites (e.g., tumors), reduced systemic toxicity. |

| Prodrug Design | Synthesizing prodrugs where the carbamate linkage is cleaved by specific enzymes or pH conditions. | Improved bioavailability and targeted release of active pharmaceutical ingredients. |

| Peptide Synthesis | Utilizing as a key building block for complex peptide-based therapeutics. | Development of new antibiotics, antivirals, and anticancer agents. |

| Theranostics | Designing molecules that combine a carbamate-linked drug with a diagnostic imaging agent. | Simultaneous treatment and monitoring, enabling personalized medicine. |

Development of Sustainable and Green Synthesis Protocols

The principles of green chemistry are becoming increasingly integral to modern organic synthesis. A significant future research direction for this compound is the development of more sustainable and environmentally friendly synthesis protocols that minimize waste, reduce energy consumption, and avoid hazardous substances.

Key areas of focus include the use of green solvents, such as water, ethanol, or supercritical fluids, to replace traditional volatile organic compounds. Catalyst-free reactions in water have already shown promise for N-Boc protection. organic-chemistry.org Another approach is the use of reusable heterogeneous catalysts, which simplifies product purification and reduces chemical waste.

Furthermore, the exploration of alternative energy sources, such as microwave irradiation or ultrasonication, can often accelerate reaction rates and improve energy efficiency. The development of continuous flow processes for the synthesis and deprotection of carbamates represents another important frontier. nih.gov Flow chemistry offers superior control over reaction parameters, improved safety, and the potential for easier scale-up compared to traditional batch processing. The use of deep eutectic solvents (DES) as both a reaction medium and a catalyst is another innovative and sustainable strategy being explored. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions with high accuracy. bohrium.com This can significantly reduce the number of experiments required to identify optimal conditions for synthesizing the target carbamate. For example, an ML model could predict the yield of the N-Boc protection reaction based on inputs such as the catalyst, solvent, temperature, and reaction time, guiding chemists toward the most promising experimental setup. duke.edu

Q & A

Q. What are the standard synthetic protocols for tert-butyl (4-methoxyphenyl)carbamate, and how can reaction efficiency be monitored?

this compound is typically synthesized via carbamate formation using 4-methoxyaniline and Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine. Reaction progress can be monitored using TLC (silica gel, hexane/ethyl acetate) or HPLC. Key intermediates should be characterized via H/C NMR and FT-IR to confirm Boc protection and methoxy group retention .

Q. What safety precautions are critical during handling and storage?

The compound may cause skin/eye irritation (H315, H319) based on structurally similar carbamates . Use nitrile gloves, goggles, and lab coats. Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition. Conduct a COSHH assessment to address specific hazards like respiratory irritation (H335) .

Q. How can purity and structural integrity be confirmed post-synthesis?

Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Structural validation requires H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS). FT-IR should confirm carbamate C=O stretch (~1680–1720 cm) .

Q. What are the recommended solvent systems for recrystallization?

Recrystallize from ethyl acetate/hexane (1:3 v/v) or dichloromethane/pentane. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is moderate but may introduce impurities during scale-up .

Advanced Research Questions

Q. How can competing side reactions (e.g., Boc deprotection) be minimized during functionalization?

Boc groups are acid-sensitive. Avoid protic acids (e.g., HCl) in downstream reactions; use mild Lewis acids (e.g., TMSOTf) or enzymatic catalysis. Monitor pH in aqueous conditions (target pH 6–8) to prevent premature cleavage .

Q. What strategies resolve discrepancies in reported toxicity data for structurally related carbamates?

Conflicting hazard classifications (e.g., vs. 7) arise from varying substituents. Cross-reference SDS for analogs (e.g., 4-bromo or 4-chloro derivatives) and perform in vitro assays (e.g., MTT for cytotoxicity) to validate risks specific to the 4-methoxy derivative .

Q. How can regioselective functionalization of the methoxyphenyl ring be achieved?

Electrophilic aromatic substitution (e.g., nitration) favors the para position due to methoxy’s electron-donating effect. Use HNO/HSO at 0°C, followed by Pd/C hydrogenation for amine derivatives. Monitor regiochemistry via NOE NMR or X-ray crystallography .

Q. What analytical challenges arise in quantifying degradation products under accelerated stability testing?